Spiro[2.5]octan-5-amine chemical properties
Spiro[2.5]octan-5-amine chemical properties
This guide details the chemical properties, synthesis, and application of Spiro[2.5]octan-5-amine , a distinct spirocyclic scaffold used in modern drug discovery to enhance physicochemical profiles and metabolic stability.
Introduction & Structural Significance
Spiro[2.5]octan-5-amine (CAS: 1228531-38-1) is a bicyclic amine featuring a cyclopropane ring fused to a cyclohexane ring at a single carbon atom (C3).[1] This spiro-fusion imparts unique conformational constraints and electronic properties that distinguish it from simple piperidines or cyclohexylamines.
In medicinal chemistry, this scaffold is valued for its high fraction of sp³-hybridized carbons (
Nomenclature and Numbering
Correct IUPAC numbering is critical for identifying substitution patterns.
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Rules: Numbering begins at the smaller ring (cyclopropane), proceeds through the spiro center, and continues around the larger ring (cyclohexane).
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Numbering Path:
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C1–C2: Cyclopropane methylene carbons.
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C3: Spiro quaternary carbon.
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C4–C8: Cyclohexane ring carbons.
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Position 5: The amine is located at C5, which is the beta position relative to the spiro center (C3–C4–C5).
Physicochemical Profile
The spiro[2.5]octane core is lipophilic, but the amine group introduces basicity and polarity. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences the reactivity of nearby functional groups.
| Property | Value / Description | Source/Notes |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| Exact Mass | 125.1204 | |
| LogP (Predicted) | 2.1 – 2.3 | Moderately lipophilic (Free base) |
| pKa (Predicted) | 10.2 – 10.8 | Typical secondary alkyl amine range |
| Boiling Point | ~180–190 °C | Estimated based on C8 amines |
| Solubility | High in EtOH, DMSO, DCM; Low in water (neutral form) | HCl salt is water-soluble |
| Stereochemistry | Chiral at C5 | Usually synthesized as a racemate |
Conformational Analysis
The cyclohexane ring in spiro[2.5]octane exists primarily in a chair conformation . The spiro-cyclopropane moiety at C3 imposes steric bulk similar to a gem-dimethyl group but with added bond angle strain.
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Amine Orientation: The amino group at C5 will preferentially adopt the equatorial orientation to minimize 1,3-diaxial interactions with the axial protons at C3 (part of the rigid spiro system) and C7.
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Ring Flip: While the ring can flip, the equatorial conformer is thermodynamically favored by ~1.0–1.5 kcal/mol.
Synthetic Methodologies
Synthesis of the 5-amine typically proceeds through the Spiro[2.5]octan-5-one intermediate. The most robust route avoids direct cyclopropanation of enol ethers (which often yields fused bicyclics) and instead utilizes an exocyclic methylene strategy.
Primary Route: Exocyclic Methylene Cyclopropanation
This protocol ensures the correct spiro connectivity.
Step 1: Mono-protection of 1,3-Cyclohexanedione React 1,3-cyclohexanedione with ethylene glycol to form the mono-ketal. This differentiates the two carbonyls.
Step 2: Wittig Olefination
Treat the mono-ketal with methyltriphenylphosphonium bromide (
Step 3: Simmons-Smith Cyclopropanation
The exocyclic double bond is cyclopropanated using diiodomethane (
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Note: This step is stereospecific relative to existing substituents but forms a racemate if the starting material is achiral.
Step 4: Deprotection & Reductive Amination
Acidic hydrolysis removes the ketal to yield Spiro[2.5]octan-5-one . Finally, reductive amination with ammonium acetate (
[7]
Reactivity & Stability
Amine Functionality
The C5-amine is a primary aliphatic amine and exhibits standard nucleophilic reactivity:
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Amide Coupling: Reacts readily with carboxylic acids (using EDC/HOBt or HATU) to form amides. This is the primary reaction for incorporating the scaffold into drug candidates (e.g., reaction with picolinic acid).
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Alkylation: Can undergo reductive alkylation or
displacement to form secondary/tertiary amines.
Cyclopropane Ring Stability
The spiro-cyclopropane ring is highly strained ("banana bonds").
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Acid Sensitivity: While generally stable to weak acids (e.g., acetic acid), strong Lewis acids or concentrated Brønsted acids can trigger ring opening or rearrangement to a fused bicyclo[4.1.0] system or an ethyl-substituted cyclohexane.
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Oxidative Stability: The cyclopropane ring is generally resistant to oxidative metabolism (P450s) compared to alkyl chains, making it a "metabolic blocker."
Handling & Safety
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
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Storage: Store as the hydrochloride salt (
) to prevent oxidation and absorption of atmospheric . Keep at 2–8°C under inert atmosphere (Argon/Nitrogen).
Applications in Drug Discovery
The spiro[2.5]octane scaffold is increasingly used to expand "Chemical Space" beyond flat aromatic rings.
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Bioisosterism: It serves as a rigid, bulky replacement for a cyclohexyl or piperidinyl group. The spiro-cyclopropane adds bulk perpendicular to the ring plane, exploring new pockets in enzyme active sites.
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Solubility Enhancement: The 3D character disrupts crystal packing energies compared to flat analogs, often improving aqueous solubility of the final drug molecule.
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Metabolic Stability: The quaternary spiro-carbon blocks metabolic hydroxylation at that position, potentially increasing the half-life (
) of the compound.
References
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NIST Chemistry WebBook. Spiro[2.5]octane Properties and Spectra. National Institute of Standards and Technology.[2] Link
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BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid. (Includes synthetic protocols for spiro-octane scaffolds). Link
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PubChem. Spiro[2.5]octane Compound Summary. National Center for Biotechnology Information. Link
- WIPO Patent.Process for preparing spiro[2.5]octane-5,7-dione. WO 2012/052451. (Describes the construction of the dione precursor).
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ChemicalBook. Spiro[2.5]octan-5-amine Product Specifications.Link
